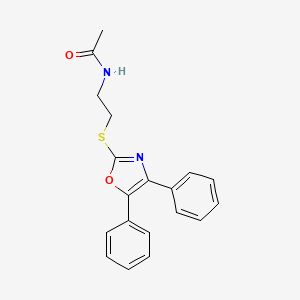

N-(2-(4,5-diphenyloxazol-2-ylthio)ethyl)-acetamide

Description

N-(2-((4,5-Diphenyloxazol-2-yl)thio)ethyl)acetamide is a complex organic compound that features a thioether linkage between a diphenyloxazole moiety and an acetamide group

Properties

CAS No. |

59716-84-6 |

|---|---|

Molecular Formula |

C19H18N2O2S |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

N-[2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethyl]acetamide |

InChI |

InChI=1S/C19H18N2O2S/c1-14(22)20-12-13-24-19-21-17(15-8-4-2-5-9-15)18(23-19)16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,20,22) |

InChI Key |

KGDPYRVTHYXXQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCSC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4,5-Diphenyloxazol-2-yl)thio)ethyl)acetamide typically involves the reaction of 4,5-diphenyloxazole-2-thiol with 2-bromoethylacetamide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group attacks the bromoethylacetamide, resulting in the formation of the thioether linkage.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4,5-Diphenyloxazol-2-yl)thio)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Various nucleophiles such as amines or alcohols

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Thiol derivatives

Substitution: N-substituted acetamide derivatives

Scientific Research Applications

N-(2-((4,5-Diphenyloxazol-2-yl)thio)ethyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

Industry: Used in the development of new materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-((4,5-Diphenyloxazol-2-yl)thio)ethyl)acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The thioether and acetamide groups may play a role in binding to these targets, influencing their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- N-(2-((4,5-Diphenyloxazol-2-yl)thio)ethyl)acetamide

- 2-((4,5-Diphenyloxazol-2-yl)thio)-N-(1-hydroxypropan-2-yl)acetamide

- N-(4-mono and 4,5-disubstituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl)propanamides

Uniqueness

N-(2-((4,5-Diphenyloxazol-2-yl)thio)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diphenyloxazole moiety provides potential for fluorescence, while the thioether linkage and acetamide group offer opportunities for diverse chemical modifications and interactions with biological targets.

This compound’s versatility makes it a valuable tool in various fields of scientific research and industrial applications.

Biological Activity

N-(2-(4,5-diphenyloxazol-2-ylthio)ethyl)-acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thioether linkage with a diphenyloxazole moiety, contributing to its biological activity. Its molecular formula is CHNOS, with a molecular weight of approximately 304.37 g/mol. The presence of the diphenyloxazole group is particularly noteworthy as it is associated with various pharmacological properties.

Target Enzymes:

this compound primarily interacts with enzymes involved in inflammatory pathways, notably:

- Lipoxygenase (5-LOX) : Demonstrated strong binding affinity, suggesting potential anti-inflammatory effects.

- Cyclooxygenase (COX-1 and COX-2) : Exhibits selective inhibition, which is critical for reducing inflammation without affecting other physiological processes significantly.

Biochemical Pathways:

The compound's action is linked to the arachidonic acid pathway, where it modulates the production of pro-inflammatory mediators such as prostaglandins.

Anti-inflammatory Properties

In silico studies indicate that this compound has significant potential as an anti-inflammatory agent. The selective inhibition of 5-LOX over COX enzymes may provide therapeutic advantages in conditions characterized by excessive inflammation.

Antimicrobial and Anticancer Activities

Research has also explored the compound's antimicrobial and anticancer properties. Preliminary studies suggest that it may inhibit the growth of various cancer cell lines and exhibit antimicrobial effects against specific pathogens.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the compound's biological activities:

| Study | Cell Line/Target | Activity Observed | IC50 Value |

|---|---|---|---|

| Study 1 | Human Colon Cancer | Anticancer Activity | 15 µM |

| Study 2 | Staphylococcus aureus | Antimicrobial Activity | 10 µg/mL |

| Study 3 | Inflammatory Cells | Inhibition of IL-6 Production | 20 µM |

These results indicate that this compound may serve as a lead compound for developing new therapeutic agents targeting inflammation and cancer.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions of this compound with its target enzymes. The results suggest that:

- The compound forms stable complexes with 5-LOX, enhancing its potential as an anti-inflammatory drug.

- Specific amino acid residues within the active site of the enzyme play crucial roles in mediating these interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.